trans-Vaccenate

Immuno-oncology T cell biology Dietary nutrient screening

Researchers often procure generic 'C18:1 trans' without verifying double-bond position-yet trans-vaccenate (Δ11) and elaidate (Δ9) produce fundamentally divergent biological outcomes. This ≥98% pure trans-vaccenic acid (CAS 693-72-1) is the only dietary fatty acid validated in Nature (2023) to enhance CD8+ T cell anti-tumor immunity via GPR43 antagonism (cAMP/PKA/CREB). • GPR43 antagonist activity absent in elaidate and cis-vaccenate • Anti-inflammatory profile in endothelial cells vs. pro-inflammatory elaidate • 30% greater CPT II-dependent mitochondrial β-oxidation than elaidate Supplied as free acid; sodium salt available. -20°C storage.

Molecular Formula C18H33O2-
Molecular Weight 281.5 g/mol
Cat. No. B1230932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Vaccenate
Molecular FormulaC18H33O2-
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/p-1/b8-7+
InChIKeyUWHZIFQPPBDJPM-BQYQJAHWSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Vaccenate: Identity, Natural Sources, and Characterization


trans-Vaccenate (trans-vaccenate(1−)) is the anionic carboxylate form of trans-vaccenic acid (TVA; IUPAC: (11E)-octadec-11-enoic acid; C18:1 trans-11), a naturally occurring trans-monounsaturated fatty acid. TVA is the predominant trans-fatty acid in ruminant-derived foods—accounting for 60–80% of total trans-fatty acids in milk and meat—and is endogenously produced by bacterial biohydrogenation in the rumen, not synthesized by humans [1]. Circulating TVA in humans derives primarily from dietary intake of beef, lamb, and dairy products; only approximately 19% of dietary TVA undergoes Δ9-desaturation via stearoyl-CoA desaturase-1 (SCD1) to yield rumenic acid (cis-9,trans-11 conjugated linoleic acid), with the remainder persisting as intact TVA [2]. As a research reagent, trans-vaccenate is supplied as the sodium salt or free acid and is utilized across immuno-oncology, vascular biology, and lipid metabolism research fields.

Identity Long-chain trans-monounsaturated fatty acid (C18:1 trans-11), supplied as sodium salt or free acid
Research context Immuno-oncology, vascular biology, and lipid metabolism studies
Key attribute Naturally occurring ruminant-derived TFA with defined metabolic conversion to rumenic acid (CLA) via SCD1

Why trans-Vaccenate Is Irreplaceable by Elaidate


Despite sharing an identical elemental formula (C18H34O2) and molecular weight (282.46 g/mol), trans-vaccenate (trans-11 C18:1) and elaidate (trans-9 C18:1)—the two principal dietary trans-monounsaturated fatty acids—exhibit fundamentally divergent biological activities. The two-carbon shift in the position of the trans double bond (Δ11 vs. Δ9) alters enzyme/substrate affinities at the level of acyltransferase recognition [1], governs whether the fatty acid can serve as a substrate for SCD1-mediated desaturation to conjugated linoleic acid [2], and determines activation of distinct cell-surface receptor signaling cascades [3]. These positional isomer-dependent functional differences render trans-vaccenate and elaidate non-interchangeable in any experimental context where metabolic fate, membrane phospholipid remodeling, inflammatory signaling, or immune cell modulation is a measured endpoint. Even the geometric cis isomer—cis-vaccenate (C18:1 cis-11)—fails to recapitulate TVA's immunomodulatory activity in vivo, confirming that both double-bond geometry and position are essential for biological specificity [4].

trans-Vaccenate (Δ11)
Elaidate (Δ9)
Substrate for SCD1; yields rumenic acid (CLA)
Cannot undergo Δ9-desaturation; no CLA formation
Engages GPR43 and modulates cAMP/PKA/CREB axis
No reported GPR43 antagonism; distinct immune effects
Attenuated pro-inflammatory response in endothelium
Increased inflammatory mediators and monocyte adhesion

trans-Vaccenate Differentiation Evidence


CD8+ T Cell Anti-Tumour Immunity Enhancement

In a blood nutrient compound library screen of 255 circulating nutrients, trans-vaccenic acid (TVA) was ranked as the top hit for enhancing CD8+ T cell activation and rescuing PD-L1/PD-1-dependent T cell exhaustion [1]. In syngeneic mouse models, a TVA-enriched diet significantly attenuated tumor growth of immunogenic B16F10 melanoma cells compared with control diet; by contrast, a cis-vaccenic acid (CVA)-enriched diet showed no difference from control diet in tumor growth potential, demonstrating that TVA's immunomodulatory activity is strictly dependent on trans geometry at the Δ11 position [2]. Serum TVA concentration reached ~386 μM and tumor interstitial fluid (TIF) TVA concentration reached ~48 μM under dietary TVA supplementation [3]. Mechanistically, TVA inactivates the SCFA receptor GPR43: TVA at 20 μM reversed CD8+ T cell suppression induced by 20 mM SCFA acetate—a 1,000-fold potency differential—and 2 μM TVA was sufficient to reverse SCFA-dependent suppression, establishing high-potency receptor antagonism [4].

CD8+ T Cell Screen Rank
Head-to-head
Top hit among 255 nutrients; reversed SCFA-mediated suppression at 2 μM vs 20 mM SCFA
Supports nutrient-immune crosstalk and T cell exhaustion research
Syngeneic mouse models; in vitro primary T cells
Immuno-oncology T cell biology Dietary nutrient screening

Opposing Endothelial Inflammatory Effects vs. Elaidic Acid

In a direct comparative study using EA.hy926 endothelial cells, preincubation with TVA (1 μM) for 48 h followed by TNF-α stimulation (1 ng/mL) decreased production of ICAM-1 and RANTES, whereas preincubation with elaidic acid (EA; 50 μM) increased production of MCP-1, RANTES, and IL-8 [1]. TVA (1 μM) downregulated TNF-α-induced NF-κB subunit 1 gene expression, while EA (50 μM) upregulated toll-like receptor 4 (TLR4) and cyclooxygenase-2 (COX-2) gene expression [2]. At the functional level, TVA (1 μM) reduced THP-1 monocyte adhesion to endothelial cells, whereas EA (50 μM) increased monocyte adhesion, and TVA (50 μM) decreased surface ICAM-1 expression following TNF-α stimulation [3]. The concentration asymmetry is notable: TVA produced anti-inflammatory effects at 1 μM, whereas EA required 50 μM to elicit pro-inflammatory effects, indicating not only opposite directionality but also distinct potency windows.

Endothelial Inflammatory Direction
Head-to-head
TVA 1 μM decreased ICAM-1, RANTES; Elaidic acid 50 μM increased MCP-1, IL-8
Opposing vascular inflammatory profiles; substitution risks opposite endpoint results
EA.hy926 cells; TNF-α stimulated
Vascular biology Atherosclerosis Endothelial inflammation

Differential SCD1 Regulation vs. Elaidate

In a study examining the transcriptional regulation of stearoyl-CoA desaturase-1 (SCD1)—the rate-limiting enzyme for monounsaturated fatty acid synthesis—elaidate caused an approximately 50% increase in SCD1 promoter activity in luciferase reporter assays using HEK293T and HepG2 cells, whereas vaccenate did not alter SCD1 promoter activity [1]. Consistent with the promoter data, SCD1 protein and mRNA levels were markedly elevated by elaidate but not altered by vaccenate [2]. This binary regulatory difference is functionally consequential: SCD1 is the same enzyme that desaturates TVA to rumenic acid (cis-9,trans-11 CLA), and differential SCD1 regulation by these two TFAs creates divergent feedback loops that influence whole-cell fatty acid desaturation profiles [3].

SCD1 Regulation
Head-to-head
Elaidate increased SCD1 promoter activity ~50%; vaccenate no effect
Substitution introduces confounding enzyme upregulation in metabolic studies
HEK293T, HepG2; 100 μM, 48 h
Lipid metabolism Stearoyl-CoA desaturase Transcriptional regulation

Phospholipid Incorporation and Mitochondrial GPAT Activity

Using primary rat hepatocytes, Du et al. demonstrated that elaidic acid (trans-9 C18:1) was more extensively esterified into phospholipids than vaccenic acid (trans-11 C18:1) (P < 0.05), despite equivalent incorporation of both isomers into triacylglycerols [1]. At the enzymatic level, mitochondrial glycerol-3-phosphate acyltransferase (GPAT) activity was approximately 40% greater with trans-11 (vaccenate) than with trans-9 (elaidate) (P < 0.05), while microsomal GPAT activity was lower with trans-11 than with trans-9 [2]. Furthermore, carnitine palmitoyltransferase II (CPT II) activity—a key regulator of mitochondrial β-oxidation—was 30% greater with vaccenic acid than with elaidic acid (P < 0.05), indicating faster mitochondrial oxidation of the trans-11 isomer [3]. These differences occurred without changes in gene expression of fatty acid esterification proteins, demonstrating that the differential partitioning arises from distinct enzyme/substrate affinities dictated by double-bond position.

Mitochondrial GPAT & CPT II
Head-to-head
GPAT ~40% greater, CPT II 30% greater with TVA vs elaidate; lower phospholipid esterification
Distinct metabolic partitioning between isomers; non-interchangeable for lipid flux studies
Primary rat hepatocytes; enzyme activity assays
Phospholipid metabolism Acyltransferase specificity Hepatocyte lipid biochemistry

Conversion to Rumenic Acid (CLA) Unique to trans-Vaccenate

trans-Vaccenate (trans-11 C18:1) serves as the exclusive physiological precursor for endogenous synthesis of rumenic acid (cis-9,trans-11 conjugated linoleic acid; RA) via Δ9-desaturation catalyzed by SCD1 [1]. Elaidate (trans-9 C18:1) cannot undergo this conversion because the trans double bond at the Δ9 position precludes additional desaturation at that carbon. Quantitative tracer studies using [1-13C]-labeled vaccenic acid in lactating goats demonstrated direct deposition of the 13C label into rumenic acid in tissue lipids, confirming the precursor-product relationship in vivo [2]. In mice, 12% of dietary TVA consumed over a 2-week period was recovered in carcass as CLA; as a proportion of TVA available in tissues for bioconversion, 48.8% was desaturated [3]. In humans, approximately 19% of dietary TVA is converted to rumenic acid [4]. This metabolic bifurcation means that TVA administration simultaneously delivers two bioactive lipids—intact TVA and its desaturation product RA—whereas elaidate delivers only the parent trans fatty acid.

CLA Precursor Conversion
Class-level inference
~19% (humans) to 48.8% (mice) of TVA converted to rumenic acid; elaidate 0%
Unique metabolic bifurcation; TVA delivers both parent and CLA bioactivity
SCD1-dependent; in vivo tracer studies
Conjugated linoleic acid SCD1 desaturation Nutrient metabolism

trans-Vaccenate Research Applications


CD8+ T Cell Anti-Tumour Immunity and Adoptive Cell Therapy

trans-Vaccenate is the only dietary long-chain fatty acid validated in a high-impact Nature publication (2023) to directly enhance effector CD8+ T cell function through GPR43 receptor antagonism, leading to activation of the cAMP/PKA/CREB signaling axis [1]. In syngeneic mouse models, dietary TVA supplementation attenuated B16F10 melanoma, MC38 colon cancer, and E0771 breast cancer growth in a CD8+ T cell-dependent manner, while geometric isomer cis-vaccenate showed no anti-tumour activity [2]. TVA also enhanced the efficacy of adoptive T cell therapy in OT-I/B16-OVA models [3]. Researchers investigating nutrient-immune crosstalk, T cell exhaustion reversal, or dietary adjuvant strategies for checkpoint inhibitor or ACT-based immunotherapy should procure trans-vaccenate specifically, as no other C18:1 isomer reproduces this immunomodulatory profile.

Endothelial Discrimination of Ruminant vs. Industrial Trans Fats

In endothelial cell models (EA.hy926, HUVEC), trans-vaccenate demonstrates anti-inflammatory or attenuated pro-inflammatory effects relative to elaidate, including reduced ICAM-1 and RANTES production, decreased monocyte adhesion, and downregulation of NF-κB signaling at 1 μM concentrations [1]. Elaidate induces opposite-direction inflammatory responses at 50 μM [2]. This differential inflammatory profile makes trans-vaccenate essential for studies aiming to discriminate the vascular health effects of naturally occurring ruminant trans fats from industrially produced trans fats—a distinction of regulatory and public health significance [3]. Procurement of trans-vaccenate rather than elaidate is mandatory for any experiment seeking to model the biological effects of dairy- or meat-derived trans fatty acids on the vasculature.

SCD1 Regulation, β-Oxidation, and Phospholipid Remodeling

For metabolic research programs, trans-vaccenate provides a unique tool compound with quantitatively distinct effects from elaidate on multiple lipid metabolic nodes: (i) vaccenate does not upregulate SCD1 expression (~50% increase by elaidate) [1]; (ii) vaccenate exhibits 30% greater CPT II-dependent mitochondrial β-oxidation than elaidate [2]; (iii) vaccenate shows ~40% greater mitochondrial GPAT activity but lower phospholipid esterification than elaidate in hepatocytes [3]; and (iv) vaccenate uniquely serves as the precursor for endogenous rumenic acid (CLA) synthesis via SCD1 (~19% conversion in humans) . These properties make trans-vaccenate the appropriate choice for studies dissecting SCD1-dependent desaturation pathways, mitochondrial fatty acid handling, and the differential metabolic partitioning of positional C18:1 isomers.

Membrane Incorporation and GPCR Modulation

trans-Vaccenate incorporates into cellular phospholipids with a molecular species pattern distinct from both elaidate and palmitate, preferentially partitioning into phosphatidylcholine species in a manner resembling stearic acid [1]. In neuronal membrane preparations, trans-vaccenate modulates μ-opioid receptor binding despite only marginally altering membrane microviscosity, unlike other fatty acids whose receptor effects are proportional to membrane fluidity changes—suggesting a specific lipid-receptor interaction mechanism [2]. For membrane biophysics studies examining how trans fatty acid geometry and double-bond position affect lipid raft organization, protein-lipid interactions, or GPCR function, trans-vaccenate provides a structurally defined probe with biological relevance to the most abundant dietary trans fatty acid in human nutrition.

Application
Selection Property
Validation Focus
Immuno-oncology and T cell biology studies
Unique GPR43 antagonist among dietary fatty acids; reported CD8+ T cell functional modulation
CD8+ T cell effector and exhaustion endpoint models
Vascular biology and trans fat discrimination studies
Opposing endothelial inflammatory profile vs. elaidate; anti-inflammatory direction at low μM
ICAM-1, MCP-1, and monocyte adhesion endpoints
Lipid metabolism and SCD1 pathway studies
Non-upregulating SCD1; distinct mitochondrial β-oxidation and GPAT activity profile
SCD1 expression, CPT II activity, and phospholipid esterification endpoints
Membrane biophysics and GPCR signaling research
Positionally defined trans fatty acid with specific phospholipid incorporation pattern
Membrane microviscosity and GPCR ligand binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Vaccenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.